Compound Description: Imatinib Mesylate, marketed as Gleevec or Glivec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) []. It functions by selectively inhibiting BCR-ABL tyrosine kinase, the constitutive product of the Philadelphia chromosome translocation in CML, and by targeting other tyrosine kinases including c-Kit and PDGFR [, ].
Flavopiridol
Compound Description: Flavopiridol is a small molecule cyclin-dependent kinase inhibitor with potential anti-cancer activity []. It demonstrates substrate specificity for both mouse Bcrp and Mdr1a transporters, exhibiting a stronger association with Bcrp [].
Relevance: The research paper exploring blood-brain barrier penetration included Flavopiridol alongside Imatinib Mesylate []. Both compounds are substrates for the efflux transporters Bcrp and P-glycoprotein at the blood-brain barrier, influencing their distribution into the brain []. While not structurally similar to Gleevec-d8 Mesylate, their shared transporter interactions make Flavopiridol relevant in understanding the pharmacokinetic profile of the main compound.
Prazosin
Compound Description: Prazosin is an alpha-1 adrenergic receptor blocker primarily utilized to treat hypertension []. Like Flavopiridol and Imatinib Mesylate, Prazosin is identified as a substrate for both mouse Bcrp and Mdr1a, showing a preference for Bcrp-mediated transport [].
Relevance: Similar to Flavopiridol, Prazosin's relevance to Gleevec-d8 Mesylate stems from shared transporter interactions. The research paper evaluating blood-brain barrier penetration included Prazosin alongside Imatinib Mesylate []. Both compounds are subject to efflux by Bcrp and P-glycoprotein at the blood-brain barrier, influencing their brain distribution []. Despite the absence of structural similarities with Gleevec-d8 Mesylate, understanding Prazosin's transporter interactions provides insights into the pharmacokinetic behavior of the main compound.
Compound Description: PF-407288 is a Bcrp-specific substrate with minimal affinity for P-glycoprotein []. This compound was included in a study to investigate the role of Bcrp in limiting drug penetration into the brain.
Relevance: PF-407288's relevance to Gleevec-d8 Mesylate arises from its specific interaction with Bcrp. This compound, alongside Imatinib Mesylate, helps delineate the individual and combined roles of Bcrp and P-glycoprotein in restricting drug entry into the brain []. By comparing their transport profiles, researchers gain insights into how these efflux transporters might affect the distribution and efficacy of Gleevec-d8 Mesylate.
Gemcitabine (Gemzar)
Compound Description: Gemcitabine, sold under the brand name Gemzar, is an anti-metabolite chemotherapy drug []. It primarily exerts its anti-cancer effects by inhibiting DNA synthesis, ultimately leading to cell death.
Relevance: While Gemcitabine is not structurally related to Gleevec-d8 Mesylate, it has been investigated in combination with Imatinib Mesylate for potential synergistic effects in treating leiomyosarcoma []. The study explored the molecular impact of combining Gemcitabine and Rapamycin (an mTOR inhibitor) with or without Imatinib Mesylate in a human leiomyosarcoma cell line []. This combination approach highlights the potential of utilizing Gleevec-d8 Mesylate in conjunction with other chemotherapeutic agents for enhanced therapeutic outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
19,20-Epoxycytochalasin D is a fungal metabolite that has been found in the endophytic fungus Nemania sp. UM10M. It is active against the chloroquine-sensitive and -resistant strains of P. falciparum (MIC = 0.4 ng/ml for both) without inducing cytotoxicity in Vero cells. It is cytotoxic to BT-549, LLC-PK11, and P388 cells (IC50s = 7.84, 8.4, and 0.16 µM, respectively) but not SK-MEL, KB, or SKOV3 cells up to a concentration of 10 µM.